molecular formula C22H18Cl2N2O4S B12493232 2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide

2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B12493232
M. Wt: 477.4 g/mol
InChI Key: FSGXTPMHIPIHBP-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of dichlorophenyl and sulfamoyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with 4-[(2-oxo-2-phenylethyl)sulfamoyl]benzoic acid under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide
  • N-(2,3-dichlorophenyl)-2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide

Uniqueness

2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18Cl2N2O4S

Molecular Weight

477.4 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-[4-(phenacylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C22H18Cl2N2O4S/c23-19-11-6-15(12-20(19)24)13-22(28)26-17-7-9-18(10-8-17)31(29,30)25-14-21(27)16-4-2-1-3-5-16/h1-12,25H,13-14H2,(H,26,28)

InChI Key

FSGXTPMHIPIHBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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